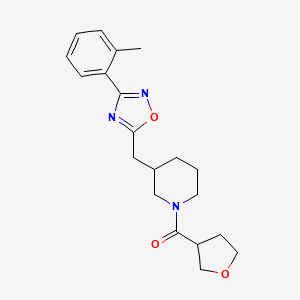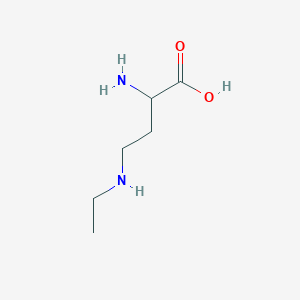![molecular formula C15H16N4S B2784539 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852375-29-2](/img/structure/B2784539.png)
6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that’s of great interest in both academic and industrial research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves a multi-step procedure:
Formation of the Pyridazine Ring: : Start with an appropriately substituted hydrazine and an alpha-keto ester to construct the pyridazine ring.
Triazole Formation:
Thioether Introduction: : This compound features an isopropylthio group, usually introduced through nucleophilic substitution using an appropriate thiol.
Industrial Production Methods
Industrial methods might utilize more robust and scalable conditions:
Catalysis: : Employing metal catalysts to speed up reactions.
Optimization: : Reaction optimization to achieve higher yields and purity.
Solvent Systems: : Utilizing environmentally friendly solvent systems to adhere to green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions:
Oxidation: : The thioether group can be oxidized to sulfoxides or sulfones under oxidative conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro or azo intermediates, if present, can be reduced using agents like sodium borohydride.
Substitution: : Halogenated analogs can be substituted at different positions using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: : Sodium borohydride, hydrogen gas with Pd-C catalyst
Substitution: : Halogens, organometallics for nucleophilic substitution
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Amines, hydroxylamines
Substitution: : Various substituted triazolopyridazines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a key intermediate for synthesizing more complex molecules and can act as a ligand in coordination chemistry due to its multiple donor sites.
Biology
In biological sciences, derivatives of this compound exhibit interesting bioactivities, such as antimicrobial and anticancer properties. These activities are often attributed to the interaction of the compound with biological targets like enzymes or DNA.
Medicine
The triazolopyridazine scaffold is being investigated for its therapeutic potential. Compounds similar to 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine show promise as drug candidates for conditions such as cancer, infections, and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as specialty polymers or coatings with unique properties, leveraging its stability and reactivity.
Wirkmechanismus
The mechanism of action for compounds like 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA, depending on the specific derivative and its intended application.
Pathways Involved: : It may inhibit enzyme activity by binding to the active site, or it might intercalate into DNA, disrupting replication processes in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Methylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
6-(Ethylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
6-(Propylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
Highlighting Uniqueness
The uniqueness of 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its isopropylthio substitution, which can influence its physical and chemical properties, making it distinct in terms of solubility, stability, and reactivity compared to its analogs. This variation allows for fine-tuning of the compound's properties to suit specific applications.
That’s the dive into this compound. What’s next on the menu of curiosity for today?
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-10(2)20-14-9-8-13-16-17-15(19(13)18-14)12-6-4-11(3)5-7-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFFADNAAATAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2784457.png)

![methyl 2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoate](/img/structure/B2784460.png)



![Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B2784466.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2784470.png)


![1-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2784478.png)
